2-(3,5-Dimethoxy-4-ethoxyphenyl)-6-(naphthalenyl)imidazo(2,1-b)-1,3,4-thiadiazole
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Overview
Description
2-(3,5-Dimethoxy-4-ethoxyphenyl)-6-(naphthalenyl)imidazo(2,1-b)-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxy-4-ethoxyphenyl)-6-(naphthalenyl)imidazo(2,1-b)-1,3,4-thiadiazole typically involves the following steps:
Formation of the imidazo[2,1-b][1,3,4]thiadiazole core: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxy-4-ethoxyphenyl)-6-(naphthalenyl)imidazo(2,1-b)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and base catalysts like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxy-4-ethoxyphenyl)-6-(naphthalenyl)imidazo(2,1-b)-1,3,4-thiadiazole would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound may bind to or inhibit.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethoxyphenyl)-6-(naphthalenyl)imidazo(2,1-b)-1,3,4-thiadiazole
- 2-(4-Ethoxyphenyl)-6-(naphthalenyl)imidazo(2,1-b)-1,3,4-thiadiazole
Uniqueness
2-(3,5-Dimethoxy-4-ethoxyphenyl)-6-(naphthalenyl)imidazo(2,1-b)-1,3,4-thiadiazole is unique due to the presence of both 3,5-dimethoxy-4-ethoxyphenyl and naphthalenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
91924-64-0 |
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Molecular Formula |
C24H21N3O3S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(4-ethoxy-3,5-dimethoxyphenyl)-6-naphthalen-1-ylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C24H21N3O3S/c1-4-30-22-20(28-2)12-16(13-21(22)29-3)23-26-27-14-19(25-24(27)31-23)18-11-7-9-15-8-5-6-10-17(15)18/h5-14H,4H2,1-3H3 |
InChI Key |
RMVPBSANDHDYDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C2=NN3C=C(N=C3S2)C4=CC=CC5=CC=CC=C54)OC |
Origin of Product |
United States |
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